2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral compound classified as a pyrrolidine derivative. Its molecular structure features a pyrrolidine ring attached to a phenyl group that includes a fluorine atom and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders.
The compound is cataloged under the Chemical Abstracts Service number 1381929-21-0 and is recognized in various chemical databases such as PubChem. It is classified based on its structural features, which include:
The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride typically involves several key steps:
In industrial settings, methods may include continuous flow synthesis to enhance efficiency and automated systems for enantiomer resolution, ensuring high yield and purity.
The molecular formula for 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is CHClFN, with a molecular weight of approximately 215.70 g/mol. The InChI representation of this compound is:
The structural details reveal that the compound has a pyrrolidine ring bonded to a phenyl group that features both a fluorine atom and a methyl group, contributing to its unique properties.
The primary reactions involving 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride include:
The mechanism of action for 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride primarily involves its interaction with specific receptors in biological systems. It may function as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways depend on the target receptors and the biological context in which the compound is used.
Key physical and chemical properties of 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride include:
These properties play crucial roles in determining the compound's behavior in biological systems and its suitability for various applications.
2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride has several applications in scientific research:
The (R)-enantiomer of 2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride adopts a specific spatial orientation that enables optimal interactions with biological targets. The absolute (R)-configuration positions the 5-fluoro-2-methylphenyl moiety and pyrrolidine nitrogen in a gauche conformation, creating a complementary surface for G protein-coupled receptors (GPCRs) like serotonin receptors. Molecular docking studies of analogous chiral phenylpyrrolidines reveal that the (R)-enantiomer forms:
Table 1: Binding Affinities of Enantiomers at Key Neurotransmitter Receptors
| Target Receptor | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Selectivity Ratio (R/S) |
|---|---|---|---|
| 5-HT2A | 69 ± 4.2 | 370 ± 21 | 5.4 |
| 5-HT2C | >10,000 | 1,900 ± 310 | >5.3 |
| α2A-Adrenergic | 420 ± 38 | 1,150 ± 92 | 2.7 |
Data adapted from constrained phenylpiperidine analogs [4]. The (R)-enantiomer exhibits superior affinity and selectivity for 5-HT2A receptors, attributed to its optimal three-dimensional pharmacophore alignment.
Enantiomers of 2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride display divergent pharmacological profiles due to stereospecific target modulation:
Key Insight: The (R)-enantiomer’s >5-fold selectivity for 5-HT2A over 5-HT2C (Table 1) mitigates cardiotoxic risks associated with 5-HT2B/2C activation—a liability in non-selective psychedelic analogs [4].
The (R)-configuration critically influences ADME properties through stereospecific biomolecular interactions:
Physicochemical Properties
Table 2: Physicochemical Properties of (R)- vs. (S)-Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Significance |
|---|---|---|---|
| Calculated logP | 3.08 | 3.08 | Identical lipophilicity |
| Water Solubility (mg/mL) | 0.0923 | 0.0923 | Achiral environment similarity |
| Topological PSA (Ų) | 12.03 | 12.03 | Identical membrane permeability |
| pKa (amine) | 9.7 ± 0.2 | 9.7 ± 0.2 | Consistent ionization state |
Despite identical in silico properties, in vivo behavior diverges due to chiral biological matrices [6].
Absorption and Distribution
Metabolism and Elimination
Table 3: Stereospecific Metabolic Parameters
| Metabolic Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Primary CYP Isoform | CYP2D6 (Inhibition: IC50 = 1.8 µM) | CYP3A4 |
| Plasma Half-life (Rat) | 2.7 ± 0.3 h | 1.9 ± 0.2 h |
| Apparent Clearance | 6.2 L/h/kg | 9.8 L/h/kg |
The (R)-enantiomer undergoes slower N-depropylation via CYP2D6, a high-affinity substrate, while the (S)-enantiomer is predominantly metabolized by CYP3A4. This results in prolonged systemic exposure of the (R)-form [6] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1